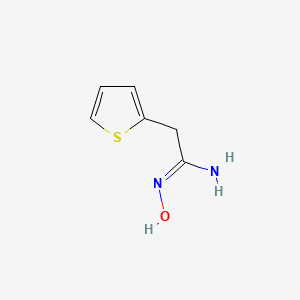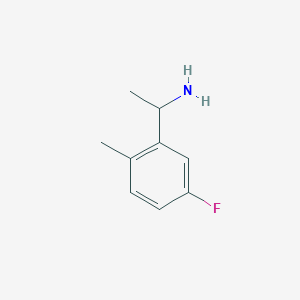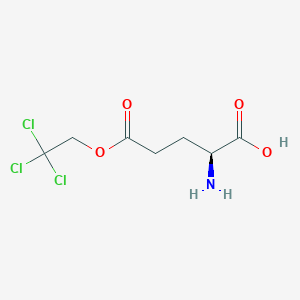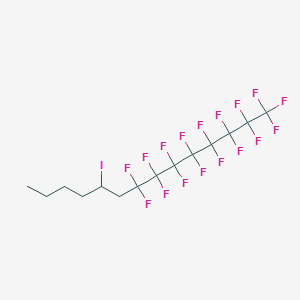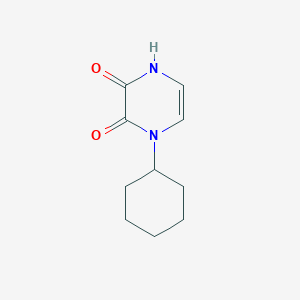
1-Cyclohexyl-1,4-dihydropyrazine-2,3-dione
Vue d'ensemble
Description
Chemical Reactions Analysis
While specific chemical reactions involving 1-Cyclohexyl-1,4-dihydropyrazine-2,3-dione are not available, it’s worth noting that 1,4-Dihydropyridines (1,4-DHPs) are known to participate in various chemical reactions. These include multicomponent cascade cyclization and dearomatization of pyridiniums .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . More detailed physical and chemical properties are not available in the sources I found.Applications De Recherche Scientifique
Synthetic Chemistry Applications
Versatile Precursor for Bioactive Molecules : Cyclohexane-1,3-dione derivatives, closely related to 1-Cyclohexyl-1,4-dihydropyrazine-2,3-dione, are key structural precursors for synthesizing a wide range of synthetically significant compounds. These include chromenones, xanthenones, coumarins, and various heterocycles, demonstrating anti-bacterial, anti-inflammatory, anti-tumor, and anti-cancer properties (Sharma, Kumar, & Das, 2021).
Synthesis of Nitrogen Heterocyclic Derivatives : Research on 1,4-dihydropyrazine derivatives, which include this compound, focuses on synthesizing novel nitrogen heterocyclic compounds. These derivatives are valuable for their potential in various chemical reactions and applications (Chaignaud, Gillaizeau, Ouhamou, & Coudert, 2008).
Fluorescent Compounds Synthesis : An efficient route to synthesize novel fluorescent benzo[a]pyrano[2,3-c]phenazine frameworks involves the use of cyclohexane-1,3-dione derivatives. This highlights the application of similar dihydropyrazine derivatives in creating fluorescent compounds (Saluja, Chaudhary, & Khurana, 2014).
Stable Dihydropyrazine Oxidation : Research on stable 1,4-dihydropyrazine derivatives, such as this compound, explores their oxidation by dioxygen. This has implications for understanding the chemical properties and reactivity of these compounds (Brook, Noll, & Koch, 1997).
Biological Applications
Synthesis of Heterocycles : Cyclohexane-1,3-dione derivatives are used for synthesizing six-membered oxygen heterocycles, which have significant biological activities, including anti-viral, anti-bacterial, and anti-cancer properties. This showcases the potential use of dihydropyrazine derivatives in creating bioactive molecules (Sharma, Kumar, & Das, 2020).
Oxidation of Cyclic Dipeptide Radicals : Studies involving 1,6-dihydropyrazine-2,5-diones, related to this compound, focus on their behavior in aqueous solutions, specifically their rapid hydration. This has implications for understanding the chemical behavior of dihydropyrazine derivatives in biological systems (Mieden & Sonntag, 1989).
Synthesis of N-vinyl Derivatives : Cyclohexane-1,4-dione, a related compound, is used in synthesizing N-vinyl derivatives of bipyrroles and dihydropyrrolo[2,3-f]indole, demonstrating its potential in creating complex organic molecules (Trofimov et al., 2004).
Coordination Compound Synthesis : The hydro(solvo)thermal synthesis of a nickel(II) complex using 1,4-dihydropyrazine-2,3-dione-5,6-dicarboxylate showcases the use of dihydropyrazine derivatives in creating coordination compounds with potential optical or magnetic properties (Liu et al., 2002).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
4-cyclohexyl-1H-pyrazine-2,3-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c13-9-10(14)12(7-6-11-9)8-4-2-1-3-5-8/h6-8H,1-5H2,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBICJMAECGSKCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C=CNC(=O)C2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



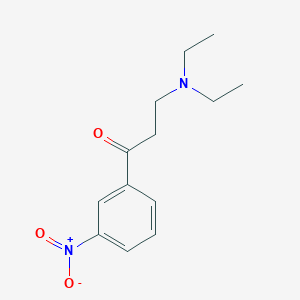
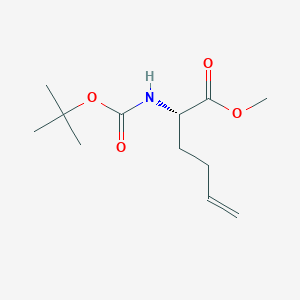

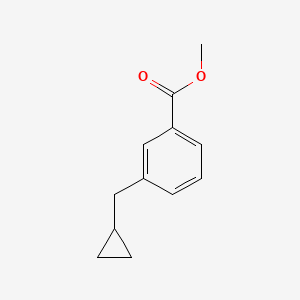



![2-[4-[[3-Methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]phenyl]acetic acid](/img/structure/B3332841.png)

